Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
Description
Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-, also known as Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-, is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
A study on a similar compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline, suggests that it undergoes a photoinduced markovnikov addition of methanol to its double bond . This reaction was studied using the flash photolysis technique over a wide range of acetic acid and KOH concentrations . The exact mode of action of 2,2,4,7-tetramethyl-1,2-dihydroquinoline may vary and requires further investigation.
Pharmacokinetics
The compound has a molecular weight of 187.28078 , which could influence its bioavailability and pharmacokinetic properties
Biological Activity
Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- (commonly referred to as 1,2-dihydro-2,2,4,7-tetramethylquinoline) is a member of the quinoline family known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article will explore the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
1,2-Dihydro-2,2,4,7-tetramethylquinoline features a bicyclic structure comprising a saturated quinoline ring with four methyl groups at positions 2, 2, 4, and 7. This unique structure influences its hydrophobicity and steric properties, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The specific compound 1,2-dihydro-2,2,4,7-tetramethylquinoline has been suggested as a precursor for developing drugs with antimicrobial properties. A study highlighted that similar quinoline structures demonstrated efficiency against various bacterial strains such as Staphylococcus epidermidis and others .
Anticancer Potential
The anticancer potential of quinoline derivatives has been explored through various mechanisms. For instance, some studies have indicated that certain quinoline compounds can act as apoptosis agonists and possess chemoprotective effects . The probability of these activities being present in 1,2-dihydro-2,2,4,7-tetramethylquinoline is supported by its structural characteristics.
Study on Quinoline Derivatives
A comprehensive evaluation of quinoline derivatives revealed that modifications at specific positions significantly alter their biological activities. For example:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Ethoxyquin | Antioxidant | 5 - 10 | |
Quinoline Derivative A | Antimicrobial | 12 - 56 | |
Quinoline Derivative B | Anticancer | 0.25 - 0.78 |
This table summarizes the inhibitory concentrations (IC50) for various activities of related compounds.
Mechanistic Insights
The mechanism of action for quinoline derivatives often involves interaction with cellular pathways that regulate oxidative stress and apoptosis. For instance:
- Antioxidant Mechanism : Quinoline compounds may inhibit reactive oxygen species (ROS) production or enhance cellular antioxidant defenses.
- Antimicrobial Mechanism : These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Properties
IUPAC Name |
2,2,4,7-tetramethyl-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAAZWAMEVOHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061989 | |
Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-62-4 | |
Record name | 1,2-Dihydro-2,2,4,7-tetramethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001810624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-2,2,4,7-tetramethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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